4-ethoxyisoquinoline
Description
Significance of Isoquinoline (B145761) Core Structures in Contemporary Chemical Research
The isoquinoline scaffold, a heterocyclic aromatic organic compound, is a cornerstone of modern medicinal chemistry and drug development. rsc.orgnih.gov Its structure, which consists of a benzene (B151609) ring fused to a pyridine (B92270) ring, serves as a fundamental building block for a vast array of natural and synthetic compounds. chemicalbook.comfiveable.me This "privileged scaffold" is frequently chosen for drug design due to the wide range of biological activities exhibited by its derivatives. rsc.orgnih.gov
Isoquinoline and its derivatives are found in various natural sources, including plants, fungi, and animals. fiveable.me Many biologically active alkaloids, such as the analgesic papaverine (B1678415) and the antimalarial quinine, contain the isoquinoline core structure. fiveable.me The planar, aromatic nature of isoquinoline allows it to participate in π-stacking interactions, which can influence how molecules recognize and bind to each other. fiveable.me The nitrogen atom in the pyridine ring also allows for diverse functionalization, leading to a wide variety of compounds with potential applications in medicine, materials science, and catalysis. fiveable.me
The therapeutic potential of isoquinoline derivatives is extensive, with applications in treating a broad spectrum of ailments. nih.gov These include cancer, respiratory diseases, infections, nervous system disorders, and cardiovascular and cerebrovascular diseases. nih.gov The structural diversity and therapeutic importance of isoquinoline-rooted molecules make them a significant target in organic synthesis. rsc.orgnih.gov
Overview of Key Research Trajectories for Ethoxyisoquinoline Derivatives
Research into ethoxyisoquinoline derivatives has followed several key trajectories, primarily focusing on their synthesis and potential applications. Computational studies have been instrumental in understanding the thermal decomposition of various ethoxyisoquinoline derivatives, including 4-ethoxyisoquinoline. researchgate.netscienceopen.comnih.gov These studies, utilizing methods like density functional theory (DFT), have investigated the kinetics and thermodynamics of processes such as ethylene (B1197577) elimination. researchgate.netscienceopen.comnih.gov
The synthesis of substituted 4-alkoxyisoquinolin-1-amines, including those with ethoxy groups, has been another significant area of research. clockss.org These methods often involve the reaction of lithiated 2-(alkoxymethyl)benzonitriles with nitriles to produce a variety of substituted isoquinolines. clockss.org
Furthermore, research has explored the synthesis and biological activity of various substituted isoquinolines, including those with an ethoxy group at different positions. For instance, studies on the structural optimization of isoquinoline derivatives from natural products like lycobetaine have investigated the impact of an ethoxy group at the 6-position on their inhibitory activity against cancer cells. mdpi.com The synthesis of compounds like 1-chloro-4-ethoxyisoquinoline (B8778172) and 1-hydrazino-4-ethoxyisoquinoline highlights the efforts to create precursors for further chemical modifications and potential pharmaceutical applications. google.com
Historical Context of Isoquinoline Synthesis and Derivatization Relevant to this compound Studies
The history of isoquinoline research dates back to 1885 when it was first isolated from coal tar. chemicalbook.comwikipedia.org Early methods for obtaining isoquinoline involved fractional crystallization of its acid sulfate. chemicalbook.comwikipedia.org A more efficient method was later developed in 1914, which utilized selective extraction from coal tar. chemicalbook.com
Several classical methods for synthesizing the isoquinoline core have been established, including the Pomeranz–Fritsch reaction, the Bischler-Napieralski reaction, and the Pictet-Spengler synthesis. nih.govchemicalbook.comresearchgate.net The Pomeranz–Fritsch reaction, for example, uses a benzaldehyde (B42025) and an aminoacetoaldehyde diethyl acetal (B89532) in an acidic medium to form isoquinoline. wikipedia.org
Over the years, synthetic methodologies have evolved significantly, moving beyond these traditional approaches to more modern, efficient, and environmentally friendly techniques. nih.govpnas.org Recent advancements include palladium-catalyzed α-arylation of ketones and cobalt(III)-catalyzed C-H activation/cyclization, which allow for the convergent and regioselective synthesis of a wide array of substituted isoquinolines. pnas.orgrsc.org These modern methods have greatly expanded the diversity of accessible isoquinoline motifs, facilitating the synthesis of complex derivatives like this compound and its analogs for various research applications. pnas.org
Properties
CAS No. |
7102-03-6 |
|---|---|
Molecular Formula |
C11H11NO |
Molecular Weight |
173.2 |
Purity |
95 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4 Ethoxyisoquinoline and Its Derivatives
Traditional and Established Synthetic Pathways
Traditional methods for the synthesis of the 4-ethoxyisoquinoline core and its precursors rely on well-established organic reactions. These pathways typically involve either the construction of the isoquinoline (B145761) ring system followed by functionalization or the introduction of the ethoxy group onto a pre-existing, suitably functionalized scaffold.
Alkylation Reactions for Ethoxy Group Introduction
The most direct route to this compound involves the alkylation of the corresponding precursor, 4-hydroxyisoquinoline. This transformation is typically achieved through nucleophilic substitution reactions where the hydroxyl group is first deprotonated to form a more nucleophilic alkoxide.
Williamson Ether Synthesis: This classical method remains a primary strategy for forming ethers. It involves the reaction of an alkoxide with an alkyl halide. wikipedia.org In this context, 4-hydroxyisoquinoline is treated with a strong base, such as sodium hydride (NaH), to generate the corresponding sodium isoquinolinate. This intermediate then acts as a nucleophile, attacking an ethylating agent like ethyl iodide or ethyl bromide in an SN2 reaction to yield this compound. masterorganicchemistry.comlibretexts.org The reaction is favored by using a primary alkyl halide to minimize competing elimination reactions. wikipedia.orgtaylorandfrancis.com
Mitsunobu Reaction: An alternative method for etherification is the Mitsunobu reaction, which converts a primary or secondary alcohol into various functional groups, including ethers. wikipedia.orgorganic-chemistry.org This reaction utilizes triphenylphosphine (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org The alcohol (4-hydroxyisoquinoline) and a pronucleophile (ethanol) are activated under mild, redox-neutral conditions. The reaction proceeds with a clean inversion of stereochemistry if a chiral center is present. organic-chemistry.orgmissouri.edu While effective, this method involves more complex reagents and stoichiometric byproducts compared to the Williamson synthesis. nih.gov
| Reaction | Key Reagents | Mechanism | Key Features |
|---|---|---|---|
| Williamson Ether Synthesis | 4-Hydroxyisoquinoline, Strong Base (e.g., NaH), Ethyl Halide (e.g., EtI, EtBr) | SN2 | Simple, cost-effective, best with primary halides. masterorganicchemistry.com |
| Mitsunobu Reaction | 4-Hydroxyisoquinoline, Ethanol, PPh₃, DEAD or DIAD | Redox-Coupling | Mild conditions, stereochemical inversion, suitable for sensitive substrates. wikipedia.orgmissouri.edu |
Cyclization and Ring-Closure Strategies
Several named reactions are fundamental to constructing the core isoquinoline scaffold, which can then be functionalized to introduce the 4-ethoxy group. These intramolecular cyclization strategies are pivotal in heterocyclic chemistry.
Bischler–Napieralski Reaction: This reaction is a widely used method for synthesizing 3,4-dihydroisoquinolines. organic-chemistry.org It involves the intramolecular electrophilic cyclization of a β-arylethylamide using a dehydrating agent or Lewis acid, such as phosphorus pentoxide (P₂O₅), phosphoryl chloride (POCl₃), or zinc chloride (ZnCl₂). chemistry-reaction.com The resulting 3,4-dihydroisoquinoline (B110456) can be subsequently oxidized (dehydrogenated) using reagents like palladium on carbon (Pd/C) to afford the aromatic isoquinoline ring system. acs.org This method is particularly effective when the aromatic ring is activated by electron-donating groups. organic-chemistry.org
Pictet–Spengler Reaction: The Pictet–Spengler reaction condenses a β-arylethylamine with an aldehyde or ketone in the presence of an acid catalyst to form a tetrahydroisoquinoline. researchgate.netnih.gov The reaction proceeds through the formation of an imine, which then undergoes an intramolecular electrophilic attack on the aromatic ring. researchgate.net Similar to the product of the Bischler-Napieralski reaction, the resulting 1,2,3,4-tetrahydroisoquinoline requires subsequent oxidation to yield the fully aromatic isoquinoline scaffold. This reaction is a cornerstone in the synthesis of isoquinoline alkaloids. nih.gov
Ritter Reaction: While more commonly used for synthesizing N-alkyl amides, the Ritter reaction can be applied in tandem sequences to produce dihydroisoquinolines. researchgate.netwikipedia.org The reaction involves the addition of a nitrile to a carbocation generated from an alkene or a tertiary, secondary, or benzylic alcohol in the presence of a strong acid. chemistry-reaction.comorganic-chemistry.org In the context of isoquinoline synthesis, an appropriately substituted phenethyl alcohol or alkene can generate a carbocation that is trapped by a nitrile, followed by intramolecular cyclization to form the dihydroisoquinoline ring. researchgate.net
Precursor Functionalization and Subsequent Derivatization
This strategy involves synthesizing a stable, functionalized isoquinoline precursor that can be readily converted to the desired 4-ethoxy derivative or other analogues. A common approach is to install a good leaving group, such as a halogen, at the C4 position.
For instance, 4-bromoisoquinoline serves as a versatile precursor. It can be synthesized and subsequently used in nucleophilic substitution reactions. A notable application is the synthesis of 4-aminoisoquinoline, where 4-bromoisoquinoline is heated with concentrated ammonium hydroxide in the presence of copper sulfate. prepchem.com This amino group can then be further modified. Similarly, a 4-haloisoquinoline can undergo palladium-catalyzed cross-coupling reactions to introduce a variety of substituents, demonstrating the utility of a functionalized precursor. acs.org This approach allows for the late-stage diversification of the isoquinoline scaffold.
Transition Metal-Catalyzed Coupling Reactions
Modern synthetic chemistry has seen the rise of transition metal catalysis as a powerful tool for forming complex molecules with high efficiency and selectivity. Rhodium and palladium catalysts, in particular, have enabled novel routes to substituted isoquinolines.
Rhodium(III)-Catalyzed Coupling/Cyclization Cascade Reactions
Rhodium(III)-catalyzed reactions, often proceeding via C-H bond activation, provide an atom- and step-economical pathway to construct functionalized isoquinolines. These cascade reactions typically involve the coupling of an aryl precursor bearing a directing group with an alkyne, followed by intramolecular cyclization.
A common strategy employs benzimidates or aryl ketoximes as the starting material. The rhodium(III) catalyst facilitates the ortho-C–H activation of the aromatic ring. This is followed by the insertion of an alkyne and subsequent annulation to form the isoquinoline ring system. These reactions are often redox-neutral and can proceed under mild conditions with high functional group tolerance. For example, benzimidates can react with allyl carbonates in a Rh(III)-catalyzed cascade to access isoquinoline derivatives with the liberation of hydrogen gas.
| Aryl Precursor | Coupling Partner | Catalyst System | Key Feature |
|---|---|---|---|
| Aryl Ketone O-Acyloximes | Internal Alkynes | [Cp*RhCl₂]₂ / NaOAc | Redox-neutral C-H vinylation and C-N bond formation. |
| Aryl Amidines | α-MsO/TsO/Cl Ketones | Rh(III) catalyst | Site-selective synthesis of 1-aminoisoquinolines. |
| Benzimidates | Allyl Carbonates | Rh(III) catalyst | Cascade C-H activation/cyclization with H₂ liberation. |
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds, offering a powerful method for synthesizing aryl-substituted isoquinoline derivatives. Starting from a halogenated isoquinoline, such as 4-bromoisoquinoline, various substituents can be introduced.
Suzuki Coupling: The Suzuki-Miyaura coupling reaction forms a carbon-carbon bond between an organohalide and an organoboron compound (typically a boronic acid or ester). To synthesize aryl-substituted derivatives of this compound, a 4-ethoxy-X-halo-isoquinoline (where X is another position on the ring) could be coupled with an arylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base. This reaction exhibits excellent functional group tolerance and is widely used in the pharmaceutical industry.
Sonogashira Coupling: The Sonogashira reaction is a cross-coupling reaction used to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. It employs a palladium catalyst and a copper co-catalyst. This method is ideal for introducing alkynyl substituents onto the isoquinoline core, which can then be further elaborated. For example, a halogenated this compound could be reacted with a terminal alkyne to produce a 4-ethoxy-alkynylisoquinoline derivative.
These cross-coupling reactions are foundational for creating libraries of substituted isoquinolines for structure-activity relationship (SAR) studies. acs.org The ability to convergently combine readily available precursors in a regioselective manner makes this a powerful strategy.
Cobalt(III)-Catalyzed C-H Activation/Cyclization Approaches
The use of earth-abundant 3d transition metals, such as cobalt, has become a significant focus in sustainable chemistry, offering a cost-effective and environmentally benign alternative to precious 4d and 5d metals like rhodium and iridium. researchgate.net Cobalt(III)-catalyzed C−H activation has emerged as a powerful tool for the synthesis of complex heterocyclic structures, including the isoquinoline core. researchgate.netorganic-chemistry.org This methodology allows for the direct functionalization of C-H bonds, which are typically unreactive, providing a more atom-economical and step-efficient synthetic route. researchgate.net
The general mechanism involves the reaction of a substituted aromatic compound, often bearing a directing group, with an alkyne in the presence of a high-valent cobalt catalyst. The directing group coordinates to the cobalt center, facilitating the regioselective cleavage of an ortho C-H bond to form a cobaltacyclic intermediate. Subsequent insertion of the alkyne, followed by reductive elimination and aromatization, leads to the formation of the isoquinoline ring system. organic-chemistry.org
Research has demonstrated the successful synthesis of a broad range of isoquinolines via C-H/N-O functionalizations catalyzed by cobalt(III). researchgate.net This approach is notable for its tolerance of various functional groups and its applicability to both internal and challenging terminal alkynes. researchgate.net For instance, the synthesis of quinolines, a related class of heterocycles, has been achieved with high efficiency and regioselectivity from simple anilines and alkynes using a Cp*Co(CO)I2 catalyst, with DMSO serving as both the solvent and a C1 building block. organic-chemistry.org This highlights the versatility of cobalt catalysis in constructing nitrogen-containing heterocycles. While specific examples detailing the synthesis of this compound using this method are not prevalent, the established protocols for substituted isoquinolines suggest its feasibility by selecting appropriately substituted starting materials.
Table 1: Representative Conditions for Co(III)-Catalyzed Heterocycle Synthesis
| Catalyst System | Oxidant / Additive | Solvent | Temperature (°C) | Yield (%) | Ref |
| Cp*Co(CO)I2, AgNTf2 | K2S2O8 | DMSO | N/A | up to 85 | organic-chemistry.org |
| Cationic Co(III) Catalyst | AcOH (substoichiometric) | N/A | N/A | N/A | nih.gov |
Note: Data represents general conditions for quinoline (B57606) or related heterocycle synthesis, adaptable for isoquinoline derivatives.
Modern Synthetic Techniques and Enhancements
Microwave-Assisted Synthetic Protocols
Microwave-assisted organic synthesis has gained significant traction as a green chemistry technique that can dramatically reduce reaction times, improve product yields, and often lead to cleaner reactions with fewer byproducts compared to conventional heating methods. researchgate.netfrontiersin.org The application of microwave irradiation in the synthesis of quinoline and isoquinoline derivatives has been extensively explored. researchgate.netnih.gov The technology utilizes the ability of polar molecules in the reaction mixture to align with the applied electric field of the microwaves, generating heat rapidly and uniformly throughout the sample. frontiersin.org
This rapid heating can overcome high activation energy barriers, leading to significant rate enhancements. frontiersin.org For example, protocols for the synthesis of 4-aminoquinazolines, which share a similar heterocyclic core, have seen reaction times reduced to just 10-20 minutes under microwave irradiation at elevated temperatures, with good to excellent yields. frontiersin.org Similarly, the synthesis of 4-phenoxyquinoline derivatives has been successfully achieved using microwave energy in green reaction media like ionic liquids, affording products in excellent yields within 10 minutes. dntb.gov.ua
While a specific protocol for this compound is not detailed in the reviewed literature, the general applicability of microwave-assisted synthesis for related structures is well-established. researchgate.netnih.gov The synthesis of 4-aryl-1,2,3,4-tetrahydroisoquinolines has been efficiently performed through a microwave-assisted α-amidoalkylation reaction. researchgate.net These examples strongly suggest that a microwave-assisted approach, likely involving a Pictet-Spengler, Bischler-Napieralski, or a related cyclization reaction, could be optimized for the efficient synthesis of this compound, significantly reducing energy consumption and reaction time.
Table 2: Comparison of Microwave-Assisted vs. Conventional Synthesis for Heterocycles
| Reaction Type | Conditions | Reaction Time | Yield | Ref |
| 4-Aminoquinazoline Synthesis | MW, CH3CN/HOAc, 160°C | 10 min | High | frontiersin.org |
| 4-Tosyl quinazoline (B50416) Synthesis | Ultrasound, THF, rt | 30 min | Good | nih.gov |
| 7-Chloro-4-phenoxyquinoline Synthesis | MW, [bmim][PF6] | 10 min | 72-82% | dntb.gov.ua |
| Quinoline-fused 1,4-benzodiazepine Synthesis | MW | N/A | Good | nih.gov |
Directed Lithiation and Subsequent Nitrile Addition for Substituted Isoquinolin-1-amines
Directed ortho-lithiation (DoL) is a powerful and highly regioselective method for the functionalization of aromatic and heteroaromatic rings. semanticscholar.orgresearchgate.net The strategy relies on a directing metalating group (DMG) containing a heteroatom (e.g., oxygen, nitrogen) that coordinates to an organolithium reagent, typically n-butyllithium or sec-butyllithium, directing deprotonation at the adjacent ortho position. semanticscholar.orgharvard.edu The resulting lithiated intermediate can then be trapped with a variety of electrophiles to introduce a wide range of substituents with precise positional control. researchgate.net
For the synthesis of substituted isoquinolin-1-amines, this methodology can be envisioned starting from a suitably substituted aromatic precursor bearing a DMG. The crucial step involves the reaction of the ortho-lithiated intermediate with a nitrile (R-C≡N) as the electrophile. The nucleophilic addition of the aryllithium to the nitrile carbon forms an N-lithio ketimine intermediate. Upon aqueous workup, this intermediate hydrolyzes and tautomerizes to yield the corresponding aminoisoquinoline derivative.
This approach offers a convergent and flexible route to highly substituted isoquinoline systems. The choice of the directing group is critical for the success of the initial lithiation step. Strong DMGs include amides (CONR2), carbamates (OCONR2), and sulfoxamides. semanticscholar.org The subsequent nitrile addition provides a direct pathway to the 1-amino substituted pattern, which is a common motif in biologically active molecules. While specific applications leading directly to 4-ethoxyisoquinolin-1-amine are specialized, the principles of DoL followed by nitrile addition are well-established for constructing complex substituted heterocycles. semanticscholar.orgresearchgate.net
Green Chemistry Principles in this compound Synthesis
The synthesis of this compound and its derivatives can be significantly improved by adhering to the twelve principles of green chemistry, which aim to reduce the environmental impact of chemical processes. essentialchemicalindustry.orgacs.orgsigmaaldrich.com
Prevention : It is better to prevent waste than to treat it. acs.org Methods like C-H activation and microwave-assisted synthesis can reduce byproducts, thus preventing waste.
Atom Economy : Synthetic methods should maximize the incorporation of all materials used in the process into the final product. acs.org Catalytic C-H activation/cyclization reactions are inherently more atom-economical than classical named reactions that often use stoichiometric reagents and generate significant waste. sigmaaldrich.com
Less Hazardous Chemical Synthesis : Synthetic methods should use and generate substances with little or no toxicity. sigmaaldrich.com The use of earth-abundant and less toxic catalysts like cobalt instead of heavy metals like rhodium or palladium aligns with this principle. researchgate.netorganic-chemistry.org
Designing Safer Chemicals : Chemical products should be designed to be effective while minimizing their toxicity. essentialchemicalindustry.org This principle is more related to the final product's application rather than its synthesis.
Safer Solvents and Auxiliaries : The use of auxiliary substances like solvents should be made unnecessary or innocuous. essentialchemicalindustry.orgacs.org Microwave synthesis can sometimes be performed under solvent-free conditions. nih.gov When solvents are necessary, greener alternatives like water, ethanol, or ionic liquids are preferred over hazardous chlorinated solvents. dntb.gov.ua
Use of Renewable Feedstocks : Raw materials should be renewable rather than depleting. acs.org This involves exploring bio-based starting materials for the synthesis of the isoquinoline core.
Reduce Derivatives : Unnecessary derivatization (e.g., use of protecting groups) should be avoided as it requires additional reagents and generates waste. sigmaaldrich.com Direct C-H activation methods often circumvent the need for pre-functionalization and protection/deprotection steps. researchgate.net
Catalysis : Catalytic reagents are superior to stoichiometric reagents. essentialchemicalindustry.org The cobalt-catalyzed synthesis is a clear application of this principle, where a small amount of catalyst can generate a large amount of product.
Design for Degradation : Chemical products should be designed to break down into innocuous products at the end of their function. This is relevant to the lifecycle of the final product.
Real-time Analysis for Pollution Prevention : Analytical methodologies should be developed for real-time monitoring to prevent the formation of hazardous substances. essentialchemicalindustry.org
Inherently Safer Chemistry for Accident Prevention : Substances and the form of a substance used in a chemical process should be chosen to minimize the potential for chemical accidents. msu.edu This includes choosing less volatile solvents and reagents that are stable under the reaction conditions.
By integrating these principles, the synthesis of this compound can be made more sustainable, efficient, and safer.
Chemical Reactivity and Transformation Studies of 4 Ethoxyisoquinoline
Nucleophilic Substitution Reactions of Substituted Ethoxyisoquinolines
The isoquinoline (B145761) nucleus, particularly when activated, is susceptible to nucleophilic attack. Studies on related compounds, such as 3-ethoxycarbonyl-N-substituted isoquinolinium salts, demonstrate this reactivity. When the nitrogen atom of the isoquinoline ring is quaternized (e.g., by alkylation), the ring becomes more electron-deficient and thus more prone to attack by nucleophiles.
In one notable reaction, the treatment of an N-alkylated 3-ethoxycarbonyl isoquinolinium salt with triphenylphosphine results in a nucleophilic substitution where the isoquinoline moiety acts as a leaving group. This leads to the formation of an alkyl-triphenylphosphonium salt, demonstrating a transfer of the N-alkyl group from the isoquinoline to the phosphine. mdpi.com This type of reaction underscores the potential for the isoquinoline ring system in substituted ethoxyisoquinolines to participate in nucleophilic substitution processes, particularly when the nitrogen atom is rendered cationic.
Elimination Reactions Involving the Ethoxy Moiety
The most significant elimination reaction involving the ethoxy group of 4-ethoxyisoquinoline is the pyrolytic elimination of ethylene (B1197577). scienceopen.comarxiv.orgsemanticscholar.org This gas-phase, unimolecular reaction is a common thermal decomposition pathway for alkoxy-substituted heteroaromatic compounds. arxiv.orgnih.gov The process is typically homogeneous and proceeds via a concerted mechanism, yielding ethylene and the corresponding isoquinolinone. arxiv.orgnih.gov
This reaction is of interest both for understanding the thermal stability of ethoxyisoquinolines and as a potential synthetic route to isoquinolinones. arxiv.orgnih.gov Computational studies have extensively modeled this elimination for various ethoxyisoquinoline isomers, confirming it as a primary thermal degradation pathway. scienceopen.comresearchgate.net
Thermal Decomposition and Pyrolysis Studies of Ethoxyisoquinolines
The thermal decomposition, or pyrolysis, of ethoxyisoquinolines, including this compound, is characterized by the unimolecular elimination of ethylene. scienceopen.comqu.edu.qa This endothermic process requires heat to break the chemical bonds within the molecule. wikipedia.org Extensive computational research has been dedicated to understanding the kinetics and mechanisms of this degradation process for a range of ethoxyquinoline and ethoxyisoquinoline isomers. arxiv.orgsemanticscholar.orgnih.govqu.edu.qa
These studies utilize quantum chemical calculations to model the reaction pathways and determine the energetic requirements for the decomposition, providing a detailed picture of the compound's behavior at elevated temperatures. researchgate.net
The pyrolytic elimination of ethylene from this compound proceeds through distinct mechanistic pathways leading to different tautomeric products. scienceopen.comnih.gov The formation of the keto tautomer (an isoquinolinone) is significantly favored over the enol tautomer (a hydroxyisoquinoline). arxiv.orgresearchgate.net
The preferred pathway for keto tautomer formation involves a six-membered cyclic transition state. scienceopen.comnih.gov In this mechanism, a hydrogen atom from the methyl end of the ethoxy group is transferred to the nitrogen atom of the isoquinoline ring in a 1,5-hydrogen shift, accompanied by the cleavage of the C-O bond and formation of ethylene. nih.gov This pathway has a much lower energy barrier compared to the alternative. arxiv.orgresearchgate.net
The formation of the enol tautomer requires a more strained, four-membered transition state, making it energetically less favorable. scienceopen.comnih.gov Consequently, the keto form is the dominant product of the pyrolysis. researchgate.net
Pyrolysis of this compound yields ethylene and 4-isoquinolinone, which can theoretically exist in equilibrium with its enol tautomer, 4-hydroxyisoquinoline. scienceopen.comnih.gov Tautomers are structural isomers that readily interconvert, and in this case, the equilibrium lies between a keto form and an enol form. masterorganicchemistry.com
Computational studies consistently show that for most ethoxyisoquinolines, the decomposition pathway leading to the keto tautomer is both kinetically and thermodynamically favored. scienceopen.comnih.govresearchgate.net This preference is attributed to the lower activation energy of the six-membered transition state involved in its formation. researchgate.net While an equilibrium state between the keto and enol forms might be established if the energy barrier for interconversion is low, the direct pyrolysis product is predominantly the more stable keto tautomer. researchgate.net An exception is 3-ethoxyisoquinoline (B8764572), where the hydroxy (enol) form is found to be more stable than its keto counterpart. nih.govresearchgate.net
The kinetics of the thermal decomposition of ethoxyisoquinolines have been rigorously investigated through computational methods. scienceopen.comsemanticscholar.orgqu.edu.qa Using Density Functional Theory (DFT) and ab initio calculations, researchers have determined key thermo-kinetic parameters for isomers including this compound. scienceopen.comarxiv.orgnih.gov These studies employ conventional transition state theory (TST) and the Rice–Ramsperger–Kassel–Marcus (RRKM) theory to estimate reaction rates and activation energies at various temperatures and pressures. scienceopen.comnih.gov
The results confirm that the elimination of ethylene to produce the keto tautomer is the favored pathway across a wide temperature range (400–1200 K). scienceopen.comnih.govnih.gov The rate of these decomposition processes is also observed to increase as pressure rises. scienceopen.comnih.gov Tunneling corrections are noted to be significant at temperatures up to 1000 K. scienceopen.comnih.gov
Table 1: Calculated Activation Energies (Ea) for Ethylene Elimination from Ethoxyisoquinolines This interactive table summarizes computational data for the thermal decomposition of various ethoxyisoquinoline isomers. All energy values are in kcal/mol.
| Isomer | Product | Activation Energy (Ea) | Computational Method |
| 1-Ethoxyisoquinoline | Keto Tautomer | 46.1 | CBS-QB3 |
| 3-Ethoxyisoquinoline | Keto Tautomer | 49.3 | CBS-QB3 |
| This compound | Keto Tautomer | 48.0 | CBS-QB3 |
| 5-Ethoxyisoquinoline | Keto Tautomer | 47.9 | CBS-QB3 |
| 8-Ethoxyisoquinoline | Keto Tautomer | 48.1 | CBS-QB3 |
Hydrogenation and Reduction Strategies for Isoquinoline Ring Systems
The isoquinoline ring system can be selectively reduced, typically affecting the heterocyclic (pyridine) ring rather than the benzene (B151609) ring. iust.ac.ir A variety of reducing agents and strategies have been developed to achieve this transformation, leading to 1,2,3,4-tetrahydroisoquinoline derivatives.
Common methods for this reduction include:
Catalytic Hydrogenation: Traditional hydrogenation over a catalyst in a solvent like methanol at room temperature and pressure is an effective method. iust.ac.ir
Borohydride Reagents: Reagents such as zinc borohydride and sodium cyanoborohydride (in an acidic medium) are used for the selective reduction of the pyridine (B92270) ring. iust.ac.irtandfonline.com
Photochemical Reduction: A more recent approach involves the use of trifluoroacetic acid (TFA) and triethylsilane under photoirradiation (300 nm) to achieve reduction. nih.gov
These strategies provide pathways to saturated heterocyclic systems from aromatic precursors, which is a valuable transformation in synthetic chemistry. nih.gov
Derivatization Strategies and Functional Group Transformations on the Isoquinoline Core
The chemical modification of the this compound core can be approached through several key synthetic strategies, including electrophilic and nucleophilic substitution reactions, as well as modern metal-catalyzed cross-coupling reactions. These transformations allow for the introduction of a wide range of functional groups at various positions on the isoquinoline ring system, paving the way for the development of new compounds with tailored properties.
Electrophilic Aromatic Substitution
Electrophilic aromatic substitution (EAS) is a fundamental reaction for the functionalization of aromatic rings. wikipedia.orglibretexts.org In the context of the isoquinoline nucleus, the benzene ring is generally more susceptible to electrophilic attack than the pyridine ring. The ethoxy group at the C-4 position is an activating, ortho-, para-directing group, which would be expected to influence the regioselectivity of electrophilic substitution on the benzene portion of the this compound molecule. wikipedia.org This suggests that electrophilic attack would be favored at the C-5 and C-7 positions. Common EAS reactions include nitration, halogenation, and Friedel-Crafts alkylation and acylation. wikipedia.orgyoutube.com
Table 1: Hypothetical Electrophilic Aromatic Substitution Reactions of this compound
| Reaction Type | Reagents and Conditions | Expected Major Product(s) |
| Nitration | HNO₃, H₂SO₄ | 4-Ethoxy-5-nitroisoquinoline and 4-Ethoxy-7-nitroisoquinoline |
| Bromination | Br₂, FeBr₃ | 4-Ethoxy-5-bromoisoquinoline and 4-Ethoxy-7-bromoisoquinoline |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 4-Ethoxy-5-acylisoquinoline and 4-Ethoxy-7-acylisoquinoline |
Nucleophilic Aromatic Substitution
Nucleophilic aromatic substitution (SNAr) on the isoquinoline core typically requires the presence of a good leaving group, such as a halogen, and is facilitated by electron-withdrawing groups. While this compound itself is not primed for direct SNAr, the synthesis of halogenated derivatives, for instance, a 1-chloro-4-ethoxyisoquinoline (B8778172), would open the door to a variety of nucleophilic substitution reactions at the C-1 position.
Metal-Catalyzed Cross-Coupling Reactions
Modern synthetic organic chemistry heavily relies on palladium-catalyzed cross-coupling reactions for the formation of carbon-carbon and carbon-heteroatom bonds. nih.govnih.gov These reactions offer a powerful toolkit for the derivatization of the this compound scaffold, provided that a suitable handle, such as a halogen or triflate group, is present on the ring.
Heck Reaction: The Heck reaction allows for the arylation or vinylation of alkenes. A halo-4-ethoxyisoquinoline could serve as the aryl halide partner in this transformation. nih.govwikipedia.org
Sonogashira Coupling: This coupling reaction is used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgyoutube.com This would be a valuable method for introducing alkynyl moieties onto the this compound core.
Buchwald-Hartwig Amination: This reaction provides a route to synthesize aryl amines from aryl halides. wikipedia.orgorganic-chemistry.org A halogenated this compound could be coupled with various primary or secondary amines to introduce nitrogen-containing functional groups. rsc.orglibretexts.org
Table 2: Potential Palladium-Catalyzed Cross-Coupling Reactions of a Halogenated this compound Derivative (e.g., 1-Bromo-4-ethoxyisoquinoline)
| Reaction Name | Coupling Partner | Catalyst System | Expected Product Type |
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, Base | 1-Aryl-4-ethoxyisoquinoline |
| Heck | Alkene | Pd(OAc)₂, Ligand, Base | 1-Alkenyl-4-ethoxyisoquinoline |
| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Amine Base | 1-Alkynyl-4-ethoxyisoquinoline |
| Buchwald-Hartwig | Amine | Pd catalyst, Ligand, Base | 1-Amino-4-ethoxyisoquinoline |
Note: This table illustrates the potential applications of common cross-coupling reactions. Specific examples with this compound derivatives require further experimental investigation.
Directed Ortho-Metalation (DoM)
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings bearing a directing metalation group (DMG). unblog.frwikipedia.orgbaranlab.orguwindsor.caorganic-chemistry.org The ethoxy group in this compound could potentially act as a weak DMG, directing lithiation to the adjacent C-5 position. Subsequent quenching with an electrophile would introduce a functional group at this position. However, the nitrogen atom in the isoquinoline ring can also influence the regioselectivity of metalation.
Spectroscopic Characterization and Advanced Analytical Methodologies
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. ksu.edu.samatanginicollege.ac.in The IR spectrum of 4-ethoxyisoquinoline would exhibit characteristic absorption bands corresponding to its structural components.
Key expected absorption bands include:
C-H stretching (aromatic): Aromatic C-H bonds typically show stretching vibrations just above 3000 cm⁻¹.
C-H stretching (aliphatic): The ethyl group's C-H bonds will show stretches just below 3000 cm⁻¹.
C=C and C=N stretching: The aromatic isoquinoline (B145761) core will display a series of sharp bands in the 1400-1650 cm⁻¹ region, which are characteristic of aromatic ring and C=N stretching. irphouse.com
C-O-C stretching: A strong, prominent band corresponding to the asymmetric C-O-C stretch of the ether linkage is expected in the 1200-1250 cm⁻¹ region. A weaker symmetric stretch would appear around 1040-1050 cm⁻¹.
C-H bending: Out-of-plane (OOP) C-H bending vibrations for the substituted benzene (B151609) ring appear in the fingerprint region (below 900 cm⁻¹), providing information about the substitution pattern.
IR spectroscopy has been widely used to characterize isoquinoline derivatives, confirming the presence of various functional groups attached to the core structure. chinesechemsoc.orgmdpi.com
Table 2: Typical Infrared Absorption Frequencies for Isoquinoline Derivatives
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity | Source |
|---|---|---|---|
| Aromatic C-H Stretch | 3000 - 3100 | Variable | chinesechemsoc.org |
| Aliphatic C-H Stretch | 2850 - 3000 | Medium | chinesechemsoc.org |
| Aromatic C=C and C=N Stretch | 1400 - 1650 | Medium to Strong | irphouse.comchinesechemsoc.orgresearchgate.net |
| Asymmetric C-O-C Ether Stretch | 1200 - 1250 | Strong | chinesechemsoc.org |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Properties and Conjugation Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The isoquinoline ring system is inherently aromatic and contains delocalized π-electrons, leading to characteristic π → π* and n → π* transitions. researchgate.net These transitions result in strong absorption bands in the UV region.
For this compound, the electron-donating ethoxy group attached to the aromatic system is expected to cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to unsubstituted isoquinoline. nih.gov This is due to the interaction of the oxygen's lone pair electrons with the π-system of the isoquinoline ring, which raises the energy of the highest occupied molecular orbital (HOMO) and decreases the HOMO-LUMO energy gap. Studies on substituted isoquinolines have shown that electron-donating groups like methoxy (B1213986) (OCH₃) cause a significant bathochromic shift in the π → π* absorption band. nih.govmdpi.com Many isoquinoline derivatives are also known to be fluorescent, meaning they re-emit absorbed energy as light, a property that is also studied using fluorescence spectroscopy. researchgate.netnih.gov
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern. mdpi.com
For this compound (C₁₁H₁₁NO, molecular weight ≈ 173.21 g/mol ), the mass spectrum would show a molecular ion peak [M]⁺ at m/z ≈ 173. Under electron ionization (ESI), this molecular ion would undergo fragmentation, producing a series of daughter ions. The fragmentation of isoquinoline alkaloids is well-studied and often involves characteristic losses. capes.gov.brresearchgate.netnih.gov
A plausible fragmentation pathway for this compound could include:
Loss of an ethylene (B1197577) molecule: A common fragmentation for ethoxy-substituted aromatic compounds is the loss of ethene (C₂H₄, 28 Da) via a McLafferty-type rearrangement, leading to a fragment ion at m/z ≈ 145.
Loss of the ethoxy radical: Cleavage of the C-O bond could result in the loss of an ethoxy radical (•OC₂H₅, 45 Da), yielding an ion at m/z ≈ 128.
Retro-Diels-Alder (RDA) Reaction: The isoquinoline ring itself can undergo RDA fragmentation, a characteristic reaction for this class of compounds. rsc.org
These fragmentation patterns provide a veritable fingerprint for confirming the structure of the molecule. nih.govresearchgate.net
X-ray Diffraction Studies for Solid-State Structural Determination of Derivatives
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a compound in its solid, crystalline state. While a crystal structure for this compound itself may not be publicly available, numerous studies on isoquinoline derivatives have been reported, providing valuable insights into their molecular geometry and intermolecular interactions. chinesechemsoc.orgeurjchem.comresearchgate.net
Chromatographic Techniques for Purity Assessment and Isolation
Chromatography encompasses a set of laboratory techniques used for the separation of mixtures. khanacademy.org For a synthesized compound like this compound, chromatography is essential for both its isolation from a reaction mixture and the assessment of its purity.
Thin-Layer Chromatography (TLC): TLC is a rapid and simple method used to monitor the progress of a reaction and to get a preliminary indication of a compound's purity. A spot of the compound on a silica (B1680970) gel plate moves a certain distance relative to the solvent front, a value known as the retention factor (Rf), which is characteristic of the compound in a given solvent system. rsc.orgresearchgate.net
Column Chromatography: This technique is used for the preparative-scale purification of compounds. ambeed.com A solution of the crude product is passed through a column packed with a stationary phase (commonly silica gel), and different components of the mixture are eluted at different rates, allowing for the isolation of the pure compound. mdpi.comrsc.org
Gas Chromatography (GC): For volatile compounds, GC can be used for purity analysis. The compound is vaporized and passed through a column, and its retention time is measured. The NIST WebBook lists GC data for related compounds, indicating its applicability in this chemical class. nist.gov
These techniques are fundamental in ensuring that a sample of this compound is free from starting materials, by-products, or other impurities before it is used for further study or application. google.com
Computational and Theoretical Chemistry Studies of Ethoxyisoquinolines
Density Functional Theory (DFT) Calculations for Molecular Properties and Reactivity
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of many-body systems like molecules. wikipedia.org In the context of 4-ethoxyisoquinoline, DFT methods such as BMK, MPW1B95, and M06-2X have been utilized to investigate its structure, stability, and the mechanisms of its thermal decomposition. researchgate.netscienceopen.com These calculations are foundational for understanding the molecule's fundamental chemical behavior. wikipedia.org
The relative stabilities have been calculated using various levels of theory, providing a comprehensive understanding of the conformational landscape. researchgate.net The calculations show that the energy difference between the conformers is small, but consistent across different theoretical methods. researchgate.net High-level ab initio CBS-QB3 calculations, for instance, provide benchmark energy values for these conformers. researchgate.net
| Conformer | BMK | MPW1B95 | M06-2X | CBS-QB3 |
|---|---|---|---|---|
| A | 0.00 | 0.00 | 0.00 | 0.00 |
| B | 0.31 | 0.45 | 0.62 | 0.42 |
Data sourced from a computational study on the pyrolytic elimination of ethylene (B1197577) from ethoxyisoquinolines. researchgate.net Energies are calculated relative to the more stable conformer, A.
The electronic structure of a molecule is key to its reactivity. Frontier Molecular Orbital (FMO) theory is a critical component of this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a significant indicator of chemical stability; a larger gap generally implies higher stability and lower chemical reactivity. researchgate.net In computational studies of related molecules, the HOMO-LUMO energy gaps are checked to confirm the chemical stability of different conformers and intermediates. researchgate.net This analysis helps in understanding the kinetic stability of this compound and its propensity to undergo reactions.
Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map displays regions of negative potential (typically shown in red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and susceptible to nucleophilic attack. For this compound, an MEP analysis would highlight the electron-rich areas, such as around the nitrogen atom and the oxygen atom of the ethoxy group, as likely sites for protonation or interaction with electrophiles. Conversely, electron-deficient regions on the aromatic ring system would be identified as potential sites for nucleophilic attack. Such plots are generated in detailed computational studies to rationalize the observed chemical behavior. researchgate.net
Ab Initio Methods (e.g., CBS-QB3) for High-Level Energy Calculations and Thermochemical Studies
While DFT is a versatile tool, high-accuracy thermochemical data often requires more rigorous ab initio methods. researchgate.net The Complete Basis Set-Quadratic Becke3 (CBS-QB3) method is a composite ab initio approach designed to yield highly accurate energies, comparable to experimental values. arxiv.orgresearchgate.net This method has been applied to the study of this compound's thermal decomposition to provide benchmark data for reaction energies and activation barriers. researchgate.netscienceopen.comnih.gov These high-level calculations are crucial for validating the results obtained from DFT methods and for building accurate potential energy surfaces for kinetic modeling. researchgate.netresearchgate.net For instance, CBS-QB3 calculations confirmed that the decomposition pathway leading to a six-membered transition state and the formation of a keto tautomer is significantly lower in energy than alternative pathways. researchgate.net
Transition State Theory (TST) and Reaction Rate Constant Estimation
Transition State Theory (TST) is a fundamental theory used to calculate the rates of chemical reactions. wikipedia.org It assumes that reacting molecules pass through a high-energy transition state structure (a saddle point on the potential energy surface) that is in quasi-equilibrium with the reactants. wikipedia.orgucsb.edu In the study of this compound's thermal decomposition, TST has been employed to estimate the rate constants for the elimination of ethylene. arxiv.orgresearchgate.net
The calculations involve locating the transition state structure for the reaction and determining its energy and vibrational frequencies. researchgate.net For this compound, the decomposition is proposed to proceed via a six-membered transition state, which is energetically more favorable than a four-membered one. researchgate.netnih.gov The energy difference between the reactant and the transition state gives the activation energy for the reaction. ucsb.edu TST calculations, often including corrections for quantum mechanical tunneling (like the Eckart tunneling correction), provide valuable estimates of reaction rates over a range of temperatures. arxiv.orgresearchgate.net
Unimolecular Statistical Theories (e.g., Rice-Ramsperger-Kassel-Marcus (RRKM)) for Reaction Kinetics
For unimolecular reactions occurring in the gas phase, the reaction rate can depend on pressure. Rice-Ramsperger-Kassel-Marcus (RRKM) theory provides a more detailed framework than simple TST for calculating unimolecular reaction rates by considering the statistical distribution of energy among the vibrational modes of the energized molecule. wikipedia.orgslideshare.net
RRKM theory has been applied to the thermal decomposition of this compound to model its kinetics over a wide range of temperatures and pressures. arxiv.orgresearchgate.netscienceopen.com The theory allows for the calculation of microcanonical rate constants, k(E), which depend on the energy of the molecule, and subsequent determination of the thermal rate constant, k(T,p). wikipedia.org Studies show that for the decomposition of this compound, the reaction rates increase as pressure rises until they reach a high-pressure limit, where the rate becomes independent of pressure. researchgate.net The results from RRKM theory provide a comprehensive understanding of the reaction kinetics, confirming that ethylene elimination to produce the keto form is the dominant pathway both kinetically and thermodynamically. arxiv.orgresearchgate.net
| Temperature (K) | Rate Constant (k_RRKM) |
|---|---|
| 400 | 1.13E-11 |
| 600 | 1.52E-02 |
| 800 | 1.39E+03 |
| 1000 | 6.68E+05 |
| 1200 | 5.34E+07 |
Data derived from computational studies on the unimolecular decomposition of ethoxyisoquinolines using the CBS-QB3//BMK/6–31+G(d,p) level of theory. researchgate.net
Quantum Theory of Atoms-in-Molecules (QTAIM) Analysis for Intermolecular Interactions
The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous framework for defining atomic properties and chemical bonds based on the topology of the electron density. wikipedia.orgwiley-vch.deamercrystalassn.org This analytical method allows for the characterization of inter- and intramolecular interactions, which are crucial for understanding the physical and chemical properties of molecular solids and biological systems. wikipedia.orgfrontiersin.org
In the context of this compound, a QTAIM analysis would be instrumental in elucidating the nature and strength of non-covalent interactions that govern its crystal packing and its interactions with biological macromolecules. The analysis begins with the calculation of the electron density distribution, from which critical points are identified. nih.gov Bond critical points (BCPs) found between atoms are indicative of a chemical bond, and the properties at these points, such as the electron density (ρ) and its Laplacian (∇²ρ), reveal the nature of the interaction. nih.govrsc.org
For this compound, QTAIM could be used to:
Identify and characterize hydrogen bonds: The nitrogen atom of the isoquinoline (B145761) ring and the oxygen atom of the ethoxy group can act as hydrogen bond acceptors. QTAIM analysis can confirm the presence of C-H···N and C-H···O hydrogen bonds, which are often present in the crystal structures of nitrogen-containing heterocycles and ethers. chemrxiv.org The topological parameters at the BCPs of these interactions would quantify their strength, distinguishing between strong, moderate, and weak hydrogen bonds. chemrxiv.orgbiointerfaceresearch.com
Quantify van der Waals forces: A multitude of weaker van der Waals interactions also contribute to the cohesive energy of the molecular crystal. QTAIM allows for the comprehensive mapping and analysis of all interatomic contacts, providing a complete picture of the forces holding the molecules together. rsc.org
Molecular Dynamics (MD) Simulations for Conformational Landscape and Dynamic Behavior
Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecules and molecular systems. researchgate.net By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide a detailed view of conformational changes, molecular motions, and thermodynamic properties over time. researchgate.netmdpi.com
For a flexible molecule like this compound, which possesses a rotatable ethoxy group, MD simulations can be particularly insightful. An MD simulation would typically involve the following steps:
System Setup: A simulation box is created containing one or more this compound molecules, often solvated in a chosen solvent (e.g., water) to mimic physiological conditions. nih.gov
Energy Minimization: The initial geometry of the system is optimized to remove any unfavorable steric clashes. frontiersin.org
Equilibration: The system is gradually heated to the desired temperature and equilibrated at a constant pressure, allowing the system to reach a stable state. frontiersin.orgbonvinlab.org
Production Run: The simulation is run for a significant length of time (nanoseconds to microseconds) to sample a wide range of molecular conformations and dynamics. nih.govscielo.org.mx
Analysis of the resulting trajectory can reveal:
Conformational Preferences: By analyzing the dihedral angles of the ethoxy group relative to the isoquinoline ring over time, the preferred conformations of the molecule can be identified. This is crucial for understanding how the molecule might present itself to a biological target.
Flexibility and Vibrational Motions: The root-mean-square fluctuation (RMSF) of each atom can be calculated to identify the most flexible regions of the molecule. mdpi.comnih.gov This information is important for understanding the entropic contributions to binding.
Solvation Effects: MD simulations explicitly model the interactions between the solute and solvent molecules, providing a detailed picture of the solvation shell around this compound and how it influences its conformational dynamics.
While specific MD simulation studies focused solely on this compound are not prominent, the methodology is widely applied to study the dynamics of drug-like molecules and their interactions with proteins. mdpi.comscielo.org.mxeurekaselect.comnih.gov Such studies on related quinoline (B57606) and isoquinoline derivatives have demonstrated the utility of MD in understanding protein-ligand stability and binding mechanisms. mdpi.comnih.gov
Biological Activity Research and Pharmacological Studies Preclinical/mechanism Oriented
General Bioactivity Screening of Isoquinoline (B145761) Scaffolds
The versatility of the isoquinoline framework allows for substitutions at various positions, leading to a diverse library of derivatives with a wide spectrum of biological activities. jpionline.orgresearchgate.net Researchers have explored these compounds in numerous preclinical models, revealing significant potential in several areas of pharmacology.
The isoquinoline scaffold is a key component in the development of new antimicrobial agents. scilit.comresearchgate.net Derivatives have shown efficacy against a range of pathogenic microbes, including drug-resistant bacterial strains and various fungi.
Antibacterial Research
Isoquinoline derivatives have demonstrated notable antibacterial properties, particularly against Gram-positive bacteria. mdpi.comnih.gov A new class of alkynyl isoquinolines, synthesized via Sonogashira coupling, showed strong bactericidal activity against a multitude of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant S. aureus (VRSA) strains. nih.gov Two representative compounds, HSN584 and HSN739, were effective in reducing MRSA load in macrophages and showed a low propensity for resistance development. nih.gov Preliminary studies suggest their mechanism involves the perturbation of cell wall and nucleic acid biosynthesis. nih.gov
In other studies, tricyclic isoquinoline derivatives were synthesized and evaluated for their antibacterial potential. mdpi.com Compounds 8d and 8f from this series were active against Gram-positive pathogens such as Staphylococcus aureus, Streptococcus pneumoniae, and Enterococcus faecium. mdpi.comresearcher.life Furthermore, isoquinoline-3-carboxylic acid (IQ3CA) displayed significant antibacterial activity against several plant bacteria, with its mechanism involving the destruction of cell membrane integrity and inhibition of biofilm formation. researchgate.net
Interactive Data Table: Antibacterial Activity of Isoquinoline Derivatives
| Compound/Derivative | Bacterial Strain(s) | Key Findings (MIC/EC50) | Reference(s) |
|---|---|---|---|
| Alkynyl Isoquinolines (HSN584, HSN739) | Gram-positive bacteria (MRSA, VRSA, S. epidermidis, L. monocytogenes) | Potent activity with MICs ranging from 4 to 16 µg/mL. nih.gov | nih.gov |
| Tricyclic Isoquinoline (8d) | Staphylococcus aureus | MIC = 16 µg/mL | mdpi.comresearcher.life |
| Enterococcus faecium | MIC = 128 µg/mL | mdpi.comresearcher.life | |
| Tricyclic Isoquinoline (8f) | Staphylococcus aureus | MIC = 32 µg/mL | mdpi.comresearcher.life |
| Streptococcus pneumoniae | MIC = 32 µg/mL | mdpi.comresearcher.life | |
| Enterococcus faecium | MIC = 64 µg/mL | mdpi.comresearcher.life | |
| Isoquinoline-3-carboxylic acid (IQ3CA) | Plant bacteria (R. solanacearum, A. citrulli, X. oryzae) | Significant activity with EC50 values from 8.38 to 17.35 μg/mL. researchgate.net | researchgate.net |
| (+)-Actinodaphnine (1), (+)-N-Me-actinodaphnine (2), (+)-Anonaine (17), (-)-Xylopine (19) | Gram-positive bacteria (B. cereus, Micrococcus sp., S. aureus) | Strong inhibitory activity (MIC ≥ 50 µg/mL). nih.gov | nih.gov |
Antifungal Research
The antifungal potential of isoquinoline derivatives has also been a subject of investigation. jlu.edu.cnresearchgate.net Novel isoquinoline derivatives, created by introducing a diphenyl ether fragment into the 3,4-dihydroisoquinoline (B110456) skeleton, were tested for their in vitro antifungal activity. jlu.edu.cn At a concentration of 50 mg/L, compounds Ic, Ie, and Il demonstrated inhibition rates as high as 93.0% against Physalospora piricola and Rhizotonia cerealis, which was comparable to the commercial fungicide Chlorothalonil. jlu.edu.cn Compound Il was particularly effective against Fusarium graminearum, with an inhibition rate of 83.3%. jlu.edu.cn
Another study focused on a series of 32 novel 1-arylisoquinoline derivatives. researchgate.net Compounds A13 and A25 were found to be highly effective against Alternaria alternata, with EC50 values of 2.375 mg/L and 2.251 mg/L, respectively, similar to the fungicide boscalid. researchgate.net Scanning electron microscopy revealed that compound A13 caused significant damage to the fungal mycelium. researchgate.net Additionally, certain alkaloids like chelidonine (B1668607) have shown efficacy against Candida albicans. mdpi.com
Interactive Data Table: Antifungal Activity of Isoquinoline Derivatives
| Compound/Derivative | Fungal Strain(s) | Key Findings (Inhibition/EC50) | Reference(s) |
|---|---|---|---|
| Isoquinoline Derivative (Ic, Ie, Il) | Physalospora piricola, Rhizotonia cerealis | Inhibition rate up to 93.0% at 50 mg/L. jlu.edu.cn | jlu.edu.cn |
| Isoquinoline Derivative (Il) | Fusarium graminearum | Inhibition rate of 83.3% at 50 mg/L. jlu.edu.cn | jlu.edu.cn |
| 1-Arylisoquinoline (A13) | Alternaria alternata | EC50 = 2.375 mg/L | researchgate.net |
| 1-Arylisoquinoline (A25) | Alternaria alternata | EC50 = 2.251 mg/L | researchgate.net |
| Chelidonine | Candida albicans | MIC = 62.5 mg/L | mdpi.com |
Anticancer Activity Research (e.g.,in vitrocellular models, inhibition of cell proliferation)
The isoquinoline scaffold is a recognized pharmacophore in the design of anticancer agents, with many derivatives showing considerable cytotoxicity against various human cancer cell lines. jpionline.orgresearchgate.netnih.gov The anticancer effects are often exerted through mechanisms such as inducing cell cycle arrest, apoptosis, and autophagy. nih.gov
In one study, 533 new isoquinoline derivatives were synthesized and screened for their ability to inhibit inhibitor of apoptosis proteins (IAPs) in ovarian cancer. nih.gov Two compounds, B01002 and C26001, were found to inhibit the proliferation of SKOV3 ovarian cancer cells in a concentration-dependent manner, with IC50 values of 7.65 and 11.68 µg/mL, respectively. nih.gov Further analysis showed these compounds induced tumor cell apoptosis rather than necrosis. nih.gov
Research into thienoisoquinoline derivatives identified compounds with potent, submicromolar activity against several cancer cell lines, including A549 (lung), HeLa (cervical), HCT-116 (colon), and MDA-MB-231 (breast). nih.gov The lead compound was found to cause mitotic arrest by disrupting microtubules, binding to tubulin at the colchicine (B1669291) site. nih.gov Similarly, a study on 1-phenylpyrrolo[2,1-a]isoquinoline derivatives identified a Mannich base (8c) that was cytotoxic to four different tumor cell lines in the low micromolar range. mdpi.com
Furthermore, structural optimization of isoquinoline derivatives from the natural product lycobetaine led to the discovery of compound 46, which showed potent inhibitory activity against a neuroendocrine prostate cancer (NEPC) cell line with an IC50 value of 0.47 μM. mdpi.com This compound was found to induce G1 cell cycle arrest and apoptosis in a dose-dependent manner. mdpi.com Aryl-isoquinolines synthesized based on the structure of the alkaloid sanguinarine (B192314) also showed potent activity against glioblastoma cells, with IC50 values lower than the standard drug temozolomide. eurekaselect.com The most active compound, 2e, was shown to induce apoptosis via the intrinsic pathway and cause cell cycle arrest at the G2/M phase. eurekaselect.com
Interactive Data Table: In Vitro Anticancer Activity of Isoquinoline Derivatives
| Compound/Derivative | Cancer Cell Line(s) | Key Findings (IC50/Mechanism) | Reference(s) |
|---|---|---|---|
| Isoquinoline Derivative (B01002) | SKOV3 (Ovarian) | IC50 = 7.65 µg/mL; Induces apoptosis. nih.gov | nih.gov |
| Isoquinoline Derivative (C26001) | SKOV3 (Ovarian) | IC50 = 11.68 µg/mL; Induces apoptosis. nih.gov | nih.gov |
| Thienoisoquinoline Derivatives | A549 (Lung), HeLa, HCT-116, MDA-MB-231 | Submicromolar IC50 values; Causes mitotic arrest by disrupting microtubules. nih.gov | nih.gov |
| Isoquinoline Derivative (46) | LASCPC-01 (Neuroendocrine Prostate) | IC50 = 0.47 μM; Induces G1 cell cycle arrest and apoptosis. mdpi.com | mdpi.com |
| Aryl-isoquinoline (2e) | U87MG (Glioblastoma) | Potent activity; Induces apoptosis and G2/M cell cycle arrest. eurekaselect.com | eurekaselect.com |
| Isoquinoline-tethered quinazoline (B50416) (14f) | SKBR3 (HER2-positive breast) | Potent anti-proliferative activity; Potent inhibition of HER2 phosphorylation. rsc.orgrsc.org | rsc.orgrsc.org |
Anti-inflammatory and Analgesic Research
Isoquinoline alkaloids and their synthetic derivatives have been reported to possess significant anti-inflammatory and analgesic properties. jpionline.orgbenthamdirect.comresearchgate.net Preclinical studies have validated these effects in various animal models of inflammation and pain.
A study evaluating a series of (E)-4-arylidene-isoquinoline-1,3-dione derivatives (5a-h) found that compounds 5g, 5d, and 5h exhibited significant anti-inflammatory, analgesic, and antipyretic activities. core.ac.uk In the carrageenan-induced paw edema model in rats, these compounds showed percentage inhibition of edema comparable to the standard drug indomethacin. core.ac.uk
Another investigation focused on 1-(4'-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride, which demonstrated pronounced anti-inflammatory and analgesic effects. biomedpharmajournal.org In a formalin-induced arthritis model, this compound at a dose of 0.5 mg/kg showed an anti-inflammatory effect 3.3 times greater than diclofenac (B195802) sodium. biomedpharmajournal.org In the hot plate test for analgesia, the same dose resulted in analgesic activity two times higher than metamizole (B1201355) sodium and acetylsalicylic acid. biomedpharmajournal.org
Research on the plant Hypecoum erectum, used in folk medicine to treat inflammation and pain, led to the isolation of numerous isoquinoline alkaloids. researchgate.net The total alkaloid fraction of the plant showed the most potent anti-inflammatory and analgesic effects in carrageenan-induced paw edema and acetic acid-stimulated writhing animal models, supporting the traditional use of the plant. researchgate.net
Interactive Data Table: Preclinical Anti-inflammatory and Analgesic Activity of Isoquinoline Derivatives
| Compound/Derivative | Animal Model | Key Findings | Reference(s) |
|---|---|---|---|
| (E)-4-arylidene-isoquinoline-1,3-diones (5g, 5d, 5h) | Carrageenan-induced paw edema (rats) | Significant anti-inflammatory activity, comparable to indomethacin. core.ac.uk | core.ac.uk |
| Tail immersion test (mice) | Significant analgesic activity, comparable to diclofenac sodium. core.ac.uk | core.ac.uk | |
| 1-(4'-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline HCl | Formalin arthritis (rats) | Anti-inflammatory effect 3.3x greater than diclofenac sodium at 0.5 mg/kg. biomedpharmajournal.org | biomedpharmajournal.org |
| Hot plate test (mice) | Analgesic activity 2x higher than metamizole sodium at 0.5 mg/kg. biomedpharmajournal.org | biomedpharmajournal.org | |
| **Total Alkaloid Fraction from *Hypecoum erectum*** | Carrageenan-induced paw edema (mice) | Potent amelioration of paw edema. researchgate.net | researchgate.net |
| Acetic acid-stimulated writhing (mice) | Potent reduction in the number of writhes. researchgate.net | researchgate.net | |
| 3-Bromo isoquinoline derivatives | In vivo and in silico models | Noteworthy analgesic and anti-inflammatory activity. jptcp.com | jptcp.com |
Neuroprotective Effects Studies
A growing body of evidence suggests that isoquinoline alkaloids possess significant neuroprotective properties, making them potential candidates for addressing neurodegenerative diseases. nih.govnih.govdoaj.org These compounds exert their effects through various mechanisms, including reducing oxidative stress, mitigating inflammatory damage, and regulating autophagy. nih.govresearchgate.net
Several isoquinoline alkaloids, such as berberine (B55584) and nuciferine (B1677029), have demonstrated good anti-inflammatory activity within the nervous system. nih.gov Berberine can inhibit the production of pro-inflammatory molecules like TNF-α and cyclooxygenase-2 (COX-2), which helps reduce neuroinflammation. nih.gov Alkaloids like nuciferine can also protect nerve cells from oxidative damage by restoring the activity of antioxidant enzymes such as catalase (CAT), superoxide (B77818) dismutase (SOD), and glutathione (B108866) peroxidase (GSH-Px). nih.gov
The regulation of autophagy is another mechanism by which isoquinoline alkaloids exert neuroprotective effects. nih.govresearchgate.net Tetrahydropalmatine, for instance, has been found to modulate autophagy levels by reactivating the PI3K/AKT/mTOR pathway, which can be beneficial in the context of ischemia-reperfusion injury. nih.gov Extracts from Glaucium grandiflorum, which are rich in isoquinoline alkaloids like allocryptopine (B104922) and tetrahydropalmatine, have been shown to offer neuroprotection by minimizing intracellular reactive oxygen species (ROS). mdpi.com The antioxidant potential of these alkaloids is often attributed to the lone electron pair on their nitrogen atom and the presence of aromatic hydroxyl groups. mdpi.com
Interactive Data Table: Mechanisms of Neuroprotective Effects of Isoquinoline Alkaloids
| Alkaloid/Extract | Proposed Mechanism | Key Findings | Reference(s) |
|---|---|---|---|
| Berberine | Anti-inflammatory | Inhibits production of TNF-α and COX-2. nih.gov | nih.gov |
| Nuciferine | Antioxidant (Reduces Oxidative Stress) | Restores activity of antioxidant enzymes (CAT, SOD, GSH-Px). nih.gov | nih.gov |
| Tetrahydropalmatine | Autophagy Regulation | Reactivates the PI3K/AKT/mTOR pathway. nih.gov | nih.gov |
| ***Glaucium grandiflorum* Extracts** | Antioxidant | Minimizes intracellular reactive oxygen species (ROS). mdpi.com | mdpi.com |
Antimalarial Activity Studies
The search for new antimalarial agents is critical due to widespread drug resistance, and isoquinoline derivatives have emerged as a promising class of compounds. researchgate.netnih.gov The isoquinoline skeleton is a feature of quinine, one of the oldest and most well-known antimalarial drugs. ipinnovative.com
Synthetic isoquinoline derivatives have been evaluated for their activity against the malaria parasite, Plasmodium falciparum. In one study, two series of compounds, isoquinoline-phenyl and isoquinoline-triazole derivatives, were synthesized and tested. researchgate.net From the isoquinoline-phenyl series, compound 6 showed interesting antiplasmodial activity against both chloroquine-resistant (K1) and chloroquine-sensitive (3D7) strains of P. falciparum, with IC50 values of 1.91 µM and 2.31 µM, respectively. jpionline.orgresearchgate.net From the isoquinoline-triazole series, compound 15 was most active against the resistant K1 strain, with an IC50 of 4.55 µM. jpionline.orgresearchgate.net
In silico studies have also been employed to screen for potential antimalarial activity. nih.govnih.gov A study identified 6,7-dinitro-2- mdpi.comnih.govjlu.edu.cntriazole-4-yl-benzo[de]isoquinoline-1,3-dione from Streptomyces hygroscopicus and, through reverse molecular docking, showed it had the potential to bind to thirteen different protein targets in the parasite. nih.govnih.gov The analysis suggested its best inhibitory potential was against the enzyme adenylosuccinate synthetase. nih.govnih.gov
Interactive Data Table: In Vitro Antimalarial Activity of Isoquinoline Derivatives
| Compound/Derivative | P. falciparum Strain(s) | Key Findings (IC50) | Reference(s) |
|---|---|---|---|
| Isoquinoline-phenyl derivative (6) | K1 (resistant) | 1.91 ± 0.21 μM | researchgate.net |
| 3D7 (sensitive) | 2.31 ± 0.33 μM | researchgate.net | |
| Isoquinoline-triazole derivative (15) | K1 (resistant) | 4.55 ± 0.10 μM | researchgate.net |
| 3D7 (sensitive) | 36.91 ± 2.83 μM | researchgate.net | |
| 6,7-dinitro-2- mdpi.comnih.govjlu.edu.cntriazole-4-yl-benzo[de]isoquinoline-1,3-dione | N/A (in silico) | Potential inhibitor of adenylosuccinate synthetase. nih.govnih.gov | nih.govnih.gov |
Enzyme Inhibition Studies (e.g., cyclooxygenase, other enzyme targets)
The ability of isoquinoline derivatives to inhibit specific enzymes is a key aspect of their pharmacological activity. jpionline.org Research has focused on various enzyme targets, including cyclooxygenases (COX), which are central to inflammation, as well as other enzymes involved in cancer and viral diseases. jpionline.orgnih.gov
Cyclooxygenase (COX) Inhibition
Selective inhibition of the COX-2 isoform over COX-1 is a desirable trait for anti-inflammatory drugs as it is associated with fewer gastrointestinal side effects. d-nb.info Several studies have investigated isoquinoline derivatives as COX inhibitors. A series of isoxazole (B147169) derivatives were tested, and compound C6 was found to be the most potent against COX-2 with an IC50 value of 0.55 µM and a high selectivity index. nih.gov Another study reported on an isoxazole-based scaffold, where compound IXZ3, containing an isoquinoline moiety, exhibited potent activity against COX-2 with an IC50 value of 0.95 μM. acs.org Molecular docking studies of 3-bromo isoquinoline derivatives also confirmed their potential as COX-2 inhibitors. jptcp.com
Inhibition of Other Enzymes
Beyond COX, isoquinoline scaffolds have been used to develop inhibitors for a range of other enzymes. A series of 1-phenyl-3,4-dihydro-isoquinoline scaffolds were designed as selective phosphodiesterase-4 (PDE-4) inhibitors, with compound 15 from the series showing the strongest inhibitory action. jpionline.org In the field of anticancer research, isoquinoline-tethered quinazoline derivatives were developed as inhibitors of human epidermal growth factor receptor 2 (HER2), a critical target in some breast cancers. rsc.orgrsc.org Compound 14f from this series demonstrated more potent inhibition of HER2 phosphorylation at the cellular level compared to the approved drug lapatinib. rsc.orgrsc.org
Furthermore, isoquinolines have been investigated as allosteric inhibitors of HIV-1 integrase (ALLINIs). nih.gov The lead compound 6l was found to potently inhibit an HIV-1 variant that confers resistance to other inhibitors in its class. nih.gov Other research has identified isoquinoline derivatives as inhibitors of acetylcholinesterase, an enzyme relevant to Alzheimer's disease, and topoisomerase, a target for cancer therapy. jpionline.orgmdpi.comrsc.org
Interactive Data Table: Enzyme Inhibition by Isoquinoline Derivatives
| Compound/Derivative Class | Enzyme Target | Key Findings (IC50/Mechanism) | Reference(s) |
|---|---|---|---|
| Isoxazole Derivative (C6) | COX-2 | IC50 = 0.55 ± 0.03 µM; High selectivity. nih.gov | nih.gov |
| Isoxazole Derivative (IXZ3) | COX-2 | IC50 = 0.95 μM; Potent activity. acs.org | acs.org |
| 1-Phenyl-3,4-dihydro-isoquinoline (15) | Phosphodiesterase-4 (PDE-4) | Strongest inhibitory action in its series. jpionline.org | jpionline.org |
| Isoquinoline-tethered quinazoline (14f) | HER2 Kinase | Potent and selective inhibition. rsc.orgrsc.org | rsc.orgrsc.org |
| Isoquinoline Analogue (6l) | HIV-1 Integrase | Allosteric inhibitor; Potent against resistant HIV-1 variant. nih.gov | nih.gov |
| Thienoisoquinoline Derivatives | Tubulin | Binds to the colchicine site, disrupting microtubule polymerization. nih.gov | nih.gov |
Mechanistic Insights into Bioactivity at the Cellular and Subcellular Level
Detailed studies elucidating the cellular and subcellular mechanisms of action for 4-ethoxyisoquinoline are currently scarce in the available scientific literature. The broader class of isoquinoline alkaloids, however, is known to exert its effects through diverse mechanisms. numberanalytics.comresearchgate.net For example, certain isoquinoline alkaloids can interfere with cell proliferation, modulate the activity of enzymes involved in signal transduction, or interact with nucleic acids. jpionline.org
Given the mention of This compound derivatives in the context of HIF prolyl hydroxylase inhibition, one can infer a potential mechanism of action at the cellular level. HIF prolyl hydroxylases are enzymes that, under normal oxygen conditions (normoxia), hydroxylate proline residues on the HIF-α subunit. mdpi.com This hydroxylation marks HIF-α for degradation by the von Hippel-Lindau (VHL) protein and the proteasomal system. nih.gov By inhibiting these enzymes, a compound would prevent HIF-α degradation. The stabilized HIF-α can then translocate to the nucleus, where it dimerizes with HIF-β and initiates the transcription of various genes responsible for adaptation to hypoxia, including those involved in erythropoiesis and angiogenesis. nih.govmdpi.com A fluorescently-labeled benzo[g]isoquinoline (B3188944) derivative has been used to monitor such processes in live cells, demonstrating co-localization with a PHD enzyme and enabling the imaging of cellular oxygen sensing pathways. researchgate.net
However, without direct experimental studies on This compound , any proposed mechanism remains speculative. The specific contribution of the 4-ethoxy group to the binding and inhibition of potential targets like HIF prolyl hydroxylase has not been specifically detailed. Further research is required to understand how this compound is transported into cells, its subcellular distribution, and its precise molecular interactions that would lead to a biological response.
Structure Activity Relationship Sar Studies for Ethoxyisoquinoline Derivatives
Impact of Ethoxy Group Position on Bioactivity and Chemical Reactivity
In terms of chemical reactivity, the neutral isoquinoline (B145761) molecule exhibits a distinct order of susceptibility to electrophilic attack, with the 4-position being the most reactive. rsc.org The positional reactivity order has been established as 4 > 5 = 7 > 8 > 6 > 3 > 1. rsc.org This inherent reactivity at the 4-position suggests that placing an electron-donating group like an ethoxy (-OEt) group here significantly modulates the electronic properties of the entire ring system.
Theoretical studies on the thermal decomposition of ethoxyisoquinoline isomers to produce ethylene (B1197577) show that the process is slightly more favorable for 1-ethoxyisoquinoline (1-EisoQ) and 2-ethoxyquinoline (B1605111) (2-EQ) compared to 3-ethoxyisoquinoline (B8764572) (3-EisoQ). researchgate.net This indicates that the position of the ethoxy group influences the kinetic and thermodynamic stability of the molecule. researchgate.net For instance, the decomposition of 1-EisoQ to ethylene and its keto form (isoquinolone) is thermodynamically and kinetically preferred over its corresponding enol form. researchgate.net
While direct comparative bioactivity data for all ethoxyisoquinoline isomers is not extensively documented in single studies, the principles of isomerism suggest that each positional isomer will have a unique biological profile. solubilityofthings.com Different isomers of a compound can interact with biological targets like enzymes and receptors in distinct ways, leading to varied therapeutic or toxicological outcomes. solubilityofthings.comnih.gov For example, studies on other heterocyclic systems demonstrate that isomeric forms can have markedly different bioactivities. nih.gov The lipophilicity and electronic environment conferred by the ethoxy group at position 4 will define its specific interactions within a biological system, distinguishing it from other isomers like 6-ethoxyisoquinoline (B8775134) or 1-ethoxyisoquinoline. ontosight.ai
Table 1: Relative Electrophilic Reactivity of Isoquinoline Positions
| Position | Relative Reactivity Rank | Electrophilic Substituent Constant (σ+) |
|---|---|---|
| 4 | 1 | -0.025 |
| 5 | 2 | +0.07 |
| 7 | 2 | +0.07 |
| 8 | 3 | +0.255 |
| 6 | 4 | +0.31 |
| 3 | 5 | +0.41 |
| 1 | 6 | +0.51 |
Data sourced from Journal of the Chemical Society, Perkin Transactions 2. rsc.org
Substituent Effects at Various Positions of the Isoquinoline Ring on Biological and Chemical Properties
Beyond the primary placement of the ethoxy group, the introduction of other substituents at various positions on the isoquinoline ring provides a powerful means to fine-tune the molecule's properties. The nature (electron-donating or electron-withdrawing) and location of these additional groups can profoundly impact bioactivity and chemical behavior. semanticscholar.org
In related quinoline (B57606) systems, it has been demonstrated that substituents on the ring system significantly influence biological activity. For example, in a series of 4-aminoquinolines, the presence of electron-withdrawing groups at the 7-position was shown to enhance antiplasmodial activity. nih.gov These groups lower the basicity (pKa) of the quinoline ring nitrogen, which can affect the drug's accumulation in the target parasite's acidic food vacuole. nih.gov Specifically, 7-iodo and 7-bromo analogs were as active as the 7-chloro derivatives, while 7-fluoro, 7-trifluoromethyl, and 7-methoxy analogs were generally less active. nih.gov
For the isoquinoline ring, nucleophilic substitution reactions preferentially occur at the 1-position. shahucollegelatur.org.in The reactivity of halogen substituents is also position-dependent; for instance, in 1,3-dichloroisoquinoline, substitution with methoxide (B1231860) occurs selectively at the 1-position. shahucollegelatur.org.in This highlights how substituents can direct the course of chemical reactions.
The effect of substituents can be summarized based on their electronic properties:
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO2), cyano (-CN), or halo (-F, -Cl, -Br) decrease the electron density of the ring system. In many heterocyclic compounds, EWGs can enhance certain biological activities by modifying factors like receptor binding affinity or metabolic stability. semanticscholar.orgrsc.org For instance, studies on platinum complexes with substituted pyridine (B92270) rings found that electron-withdrawing substituents enhanced photosensitizing capabilities. rsc.org
Electron-Donating Groups (EDGs): Groups like alkyl (-CH3) or alkoxy (-OCH3) increase the electron density. These can also modulate bioactivity, often by enhancing binding to different targets or altering pharmacokinetic properties. semanticscholar.org However, in some quinoline series, a methyl group at position 3 was found to reduce activity. pharmacy180.com
The strategic placement of these substituents on the 4-ethoxyisoquinoline scaffold is a key aspect of medicinal chemistry, allowing for the optimization of a desired biological effect. researchgate.net
Rational Design and Synthesis of Analogs for Systematic SAR Elucidation
The systematic elucidation of structure-activity relationships for this compound derivatives relies on the rational design and synthesis of a library of analogs. This process involves making targeted, incremental changes to the lead structure and evaluating the resulting impact on its properties. pharmainfonepal.com
The design process often begins with the core this compound scaffold. Analogs are then planned by introducing various substituents at accessible positions on both the benzene (B151609) and pyridine rings. The selection of substituents is guided by established medicinal chemistry principles, aiming to probe the effects of:
Steric Bulk: Introducing groups of varying sizes (e.g., methyl, ethyl, tert-butyl) to map the spatial constraints of the biological target.
Electronic Properties: Incorporating a range of electron-donating and electron-withdrawing groups to understand the optimal electronic environment for activity.
Lipophilicity: Modifying the molecule's oil/water partition coefficient (LogP) by adding hydrophobic or hydrophilic groups, which affects absorption, distribution, metabolism, and excretion (ADME) properties.
Numerous synthetic methods are available for creating substituted isoquinolines. acs.orgresearchgate.net Modern catalytic methods, such as rhodium-catalyzed coupling reactions, provide efficient routes to complex isoquinoline derivatives from simpler precursors like benzimidates and diazo compounds. acs.org These methods offer good functional group tolerance, allowing for the synthesis of a diverse set of analogs with substituents at various positions. acs.orgacs.org For example, a divergent strategy using a copper catalyst can produce pyrroles or isoquinolines from the same starting materials just by switching the solvent. acs.org
By synthesizing and testing a matrix of compounds—for example, varying substituents at position 7 (e.g., -H, -Cl, -F, -CF3) while keeping the 4-ethoxy group constant, and then repeating this for other positions—researchers can systematically build a comprehensive SAR map. This map is crucial for identifying the key structural features required for the desired biological or chemical effect and for designing optimized lead compounds. uogqueensmcf.com
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Studies
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netjddtonline.info For ethoxyisoquinoline derivatives, QSAR can be a powerful predictive tool in the drug design process. researchgate.net
The development of a QSAR model involves several key steps:
Data Set Assembly: A series of this compound analogs with experimentally determined biological activities (e.g., IC50 values) is compiled. This set is typically divided into a training set for model development and a test set for validation. researchgate.net
Descriptor Calculation: For each molecule, a wide range of numerical descriptors are calculated to represent its physicochemical properties. These can include constitutional, topological, geometric, and electronic descriptors such as molecular weight, LogP, polarizability, dipole moment, and the energies of the highest occupied molecular orbital (EHOMO) and lowest unoccupied molecular orbital (ELUMO). researchgate.netresearchcommons.org
Model Generation: Statistical methods, such as Multiple Linear Regression (MLR), are used to build an equation that correlates a subset of the calculated descriptors with the observed biological activity. researchgate.net
Model Validation: The predictive power of the generated QSAR model is rigorously tested using the compounds in the test set. A reliable model should be able to accurately predict the activities of molecules not used in its creation. researchgate.net
QSAR studies on related quinoline derivatives have successfully identified key descriptors that influence their activity. For instance, in one study on 1,8-naphthalimide-4-aminoquinoline derivatives, descriptors like dipole moment, atomic net charge, and LogP were used to model antimalarial activity. researchgate.net Such models can provide valuable insights into the mechanism of action and guide the synthesis of new, potentially more potent compounds by predicting their activity before they are synthesized, thus saving time and resources. researchgate.net
Table 2: Common Molecular Descriptors Used in QSAR Studies
| Descriptor Class | Example Descriptors | Property Represented |
|---|---|---|
| Electronic | EHOMO, ELUMO, Dipole Moment | Electron distribution, reactivity |
| Thermodynamic | Hydration Energy, Heat of Formation | Stability, solubility |
| Steric/Topological | Molecular Weight, Surface Area, Shape Indices | Size and shape of the molecule |
| Lipophilicity | LogP | Membrane permeability, solubility |
Mechanistic Investigations of Chemical and Biochemical Processes
Reaction Mechanism Elucidation in Organic Synthesis (e.g., C-H activation, C-N bond formation pathways)
The construction of the isoquinoline (B145761) scaffold and the introduction of functional groups are central themes in organic synthesis, often involving complex mechanistic pathways such as C-H activation and C-N bond formation.
C-H Activation Pathways: Carbon-hydrogen (C-H) bond activation is a powerful strategy in organic synthesis that allows for the direct functionalization of otherwise unreactive C-H bonds, streamlining synthetic processes by avoiding pre-functionalization steps. sigmaaldrich.comwikipedia.org This approach is particularly valuable for creating functionalized quinolines and isoquinolines. nih.gov Transition metal catalysis, using elements like rhodium, ruthenium, or palladium, is a common method to achieve this transformation. sigmaaldrich.comrsc.org
A relevant mechanistic approach for synthesizing the isoquinoline core involves a rhodium(III)-catalyzed three-component reaction. nih.govacs.org In this process, a catalytically active rhodium species is generated, which then participates in a relay catalysis mechanism. acs.org The reaction proceeds through the C-H activation of an intermediate, leading to a five-membered cyclorhodium species. acs.org This intermediate then undergoes further steps to construct the final isoquinoline derivative. acs.org While this specific example does not use 4-ethoxyisoquinoline as a starting material, it illustrates a key modern mechanism for forming the foundational heterocyclic structure.
C-N Bond Formation Pathways: The formation of carbon-nitrogen bonds is a cornerstone of organic chemistry, essential for synthesizing a vast array of pharmaceuticals and natural products containing nitrogen. tcichemicals.commychemblog.com Methods can range from nucleophilic substitution reactions to modern metal-catalyzed cross-couplings like the Buchwald-Hartwig amination. mychemblog.comsavemyexams.com
A direct example involving a this compound derivative is the synthesis of 1-hydrazino-4-ethoxyisoquinoline. google.com This transformation is achieved by reacting 1-chloro-4-ethoxyisoquinoline (B8778172) with hydrazine (B178648) hydrate. google.com The mechanism for this reaction is a nucleophilic aromatic substitution. The highly nucleophilic hydrazine molecule attacks the carbon atom bearing the chlorine atom on the isoquinoline ring. This leads to the displacement of the chloride ion and the formation of the C-N bond, yielding the hydrazino product. google.com This product can be further transformed; for instance, hydrogenation in the presence of Raney nickel cleaves the N-N bond to produce 1-amino-4-ethoxyisoquinoline. google.com
Below is a table summarizing key mechanistic concepts in the synthesis of isoquinoline systems.
Table 1: Mechanistic Approaches in Isoquinoline Synthesis
| Mechanistic Pathway | Description | Key Intermediates/Catalysts | Relevance to this compound |
|---|---|---|---|
| C-H Activation/Annulation | A transition metal catalyst activates a C-H bond on a benzene-ring precursor, which then reacts with another component (like an alkyne) in an annulation (ring-forming) reaction to build the isoquinoline skeleton. nih.govacs.org | Rhodium(III) catalysts, cyclometalated intermediates. acs.org | Provides a modern and efficient route to the core isoquinoline structure upon which the 4-ethoxy group resides. |
| Nucleophilic Aromatic Substitution | A nucleophile (e.g., hydrazine) attacks an electron-deficient carbon on the isoquinoline ring that is attached to a good leaving group (e.g., a halogen), replacing it to form a new C-Nu bond. google.com | Halogenated isoquinolines (e.g., 1-chloro-4-ethoxyisoquinoline), strong nucleophiles. | Direct functionalization method to introduce nitrogen-containing groups onto the this compound scaffold. google.com |
| Buchwald-Hartwig Amination | A palladium-catalyzed cross-coupling reaction that forms a C-N bond between an aryl halide (or triflate) and an amine. mychemblog.com | Pd(0) catalyst, specialized ligands (e.g., BINAP), a stoichiometric base. mychemblog.com | A powerful and general method applicable for creating C-N bonds with isoquinoline precursors. |
Elucidation of Degradation and Decomposition Pathways
Understanding the stability and decomposition of this compound is critical, particularly under thermal stress. Computational studies using density functional theory (DFT) have provided detailed insights into the unimolecular thermal decomposition of this compound and its isomers. arxiv.orgscienceopen.com
The primary decomposition mechanism involves the pyrolytic elimination of an ethylene (B1197577) molecule. arxiv.orgscienceopen.com This process can proceed through two distinct pathways, resulting in different tautomeric products: a keto form (isoquinolinone) or an enol form (hydroxyisoquinoline). arxiv.orgscienceopen.comresearchgate.net
Pathway to Keto Tautomer: This pathway proceeds via a six-membered cyclic transition state. arxiv.orgscienceopen.com It is characterized by a significantly lower energy barrier compared to the alternative pathway. arxiv.orgscienceopen.com
Pathway to Enol Tautomer: This pathway involves a more constrained four-membered cyclic transition state, making it energetically less favorable. arxiv.orgscienceopen.com
Computational results consistently show that the elimination of ethylene to produce the keto tautomer (isoquinolinone) is the kinetically and thermodynamically favored route over the entire temperature range of 400–1200 K. arxiv.orgscienceopen.combohrium.com The rates of these decomposition processes are also observed to increase with rising pressure up to 1 atm. arxiv.orgbohrium.com The degradation mechanism has been analyzed through multiple pathways, including complex fissions and barrierless reactions, with kinetics calculated using Transition State Theory (TST) and Rice-Ramsperger-Kassel-Marcus (RRKM) theories. researchgate.net
Table 2: Competing Thermal Decomposition Pathways for Ethoxyisoquinolines
| Pathway Feature | Pathway 1 (Favored) | Pathway 2 (Disfavored) |
|---|---|---|
| Product | Keto Tautomer (Isoquinolinone) + Ethylene arxiv.orgscienceopen.com | Enol Tautomer (Hydroxyisoquinoline) + Ethylene arxiv.orgscienceopen.com |
| Transition State Geometry | Six-membered ring arxiv.orgscienceopen.com | Four-membered ring arxiv.orgscienceopen.com |
| Energy Barrier | Lower arxiv.orgscienceopen.com | Higher arxiv.orgscienceopen.com |
| Kinetic/Thermodynamic Favorability | Favored arxiv.orgbohrium.com | Disfavored arxiv.orgbohrium.com |
Enzyme-Catalyzed Transformations and Biocatalysis Involving Isoquinoline Systems
Biocatalysis utilizes enzymes—nature's catalysts—to perform chemical transformations with high selectivity and under mild conditions, offering a sustainable alternative to traditional chemical synthesis. nih.govius.edu.ba While specific enzymatic reactions targeting this compound are not prominently documented, the broader field of isoquinoline alkaloid biosynthesis and transformation provides a strong foundation for potential biocatalytic applications. bohrium.comrsc.org
Enzymes achieve their catalytic power by binding substrates in a specific orientation within their active site, which lowers the activation energy of the reaction. vaia.comlibretexts.org This can involve various mechanisms, such as providing a favorable microenvironment, stressing substrate bonds, or direct participation of amino acid residues in the reaction. ius.edu.ba
The biosynthesis of complex isoquinoline alkaloids in nature is a testament to the power of enzyme catalysis. amerigoscientific.com These pathways often start with simple amino acid precursors, such as tyrosine, and proceed through multi-step enzymatic cascades. amerigoscientific.com Researchers are harnessing these natural pathways to develop biocatalytic systems for producing valuable isoquinoline compounds. bohrium.comrsc.org
A key strategy is the development of biocatalytic cascades, where multiple enzymes work in sequence to build complex molecules from simple starting materials without isolating intermediates. bohrium.com For example, a four-enzyme cascade has been constructed to synthesize benzylisoquinoline alkaloids (BIAs) from dopamine (B1211576) and p-coumaric acid derivatives. bohrium.com This cascade involves a sequence of decarboxylation, epoxidation, isomerization, and condensation reactions, achieving high productivity and enantioselectivity. bohrium.com Such systems demonstrate the potential to synthesize a diverse range of isoquinoline derivatives, including functionalized and halogenated versions, by using different starting materials or engineered enzymes. bohrium.comrsc.org
The enzymes involved in these transformations are diverse and include:
Oxidoreductases: Catalyze oxidation-reduction reactions. ius.edu.ba
Isomerases: Catalyze the rearrangement of atoms within a molecule, such as the conversion of aryl epoxides. bohrium.com
Transferases: Transfer functional groups from one molecule to another. libretexts.org
Aldolases: Catalyze aldol (B89426) reactions, such as the conversion of 4-hydroxy-2-ketovalerate to acetaldehyde (B116499) in certain bacterial degradation pathways. tamu.edu
These enzymatic toolkits hold promise for the future development of novel biocatalytic processes applicable to synthetic isoquinoline derivatives like this compound.
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 1-chloro-4-ethoxyisoquinoline |
| 1-hydrazino-4-ethoxyisoquinoline |
| 1-amino-4-ethoxyisoquinoline |
| Ethylene |
| Isoquinolinone |
| Hydroxyisoquinoline |
| Dopamine |
| p-Coumaric Acid |
| Benzylisoquinoline Alkaloids (BIAs) |
| Tyrosine |
| 4-hydroxy-2-ketovalerate |
| Acetaldehyde |
| BINAP |
Advanced Research Applications and Future Directions
4-Ethoxyisoquinoline as a Versatile Building Block in Complex Organic Synthesis
The functionalized isoquinoline (B145761) core is a key component in a wide array of complex organic molecules, including natural products and synthetic pharmaceuticals. This compound and its derivatives, such as 1-chloro-4-ethoxyisoquinoline (B8778172), serve as valuable building blocks in the construction of these elaborate structures cymitquimica.combldpharm.com. The ethoxy group at the 4-position can influence the reactivity of the isoquinoline ring system and can be a key feature for modulating the properties of the final target molecule.
One of the primary advantages of using this compound derivatives in synthesis is the ability to introduce a moderately lipophilic group, which can enhance the solubility of the resulting compounds in organic solvents and potentially improve their membrane permeability in biological systems. The presence of the ethoxy group can also direct further chemical transformations on the isoquinoline ring, allowing for regioselective synthesis of more complex derivatives.
While specific, large-scale industrial syntheses prominently featuring this compound as a starting material are not widely documented in publicly available literature, its commercial availability as a chemical reagent underscores its utility in research and development settings cymitquimica.combldpharm.com. Organic chemists can employ this building block in various cross-coupling reactions, nucleophilic substitution reactions (especially with activated derivatives like 1-chloro-4-ethoxyisoquinoline), and other transformations to construct novel molecular frameworks.
Table 1: Examples of Reactions where this compound Derivatives Can Be Utilized
| Reaction Type | Potential Application |
| Suzuki Coupling | Formation of C-C bonds to introduce aryl or vinyl groups. |
| Buchwald-Hartwig Amination | Formation of C-N bonds to introduce amine functionalities. |
| Nucleophilic Aromatic Substitution | Displacement of a leaving group (e.g., a halogen at position 1) with various nucleophiles. |
| Directed Ortho-metalation | Functionalization of the isoquinoline core at positions adjacent to existing substituents. |
The versatility of these reactions, combined with the inherent properties of the this compound scaffold, makes it a valuable tool for medicinal chemists and synthetic organic chemists aiming to create new molecules with tailored properties.
Exploration in Materials Science (e.g., Organic Electronics, Functional Dyes)
The field of materials science is continuously searching for new organic molecules with unique electronic and photophysical properties. Isoquinoline derivatives, with their extended π-systems, are promising candidates for applications in organic electronics and as functional dyes organic-electronics-hd.deelsevier.comnagoya-u.ac.jpmdpi.comresearchgate.net. While research specifically detailing the use of this compound in these areas is still emerging, the general properties of the isoquinoline core suggest significant potential.
Organic Electronics: Organic electronic materials are utilized in devices such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs) organic-electronics-hd.deresearchgate.net. The performance of these devices is highly dependent on the molecular structure of the organic components, which influences properties like charge carrier mobility, energy levels (HOMO/LUMO), and stability. The introduction of an ethoxy group, as in this compound, can modulate these electronic properties. For instance, the electron-donating nature of the ethoxy group can raise the HOMO level of the molecule, which can be a strategy to tune the emission color in OLEDs or to optimize the energy level alignment for efficient charge transfer in OPVs.
Functional Dyes: Functional dyes are molecules that exhibit specific functions beyond simple coloration, such as absorbing light at particular wavelengths for use in sensors or imaging elsevier.comnagoya-u.ac.jp. The chromophore of a dye is determined by its conjugated system. The isoquinoline ring system provides a robust chromophore that can be further modified. The attachment of an ethoxy group can lead to a bathochromic (red) shift in the absorption and emission spectra compared to the unsubstituted isoquinoline, a common strategy for tuning the color of a dye. While specific applications of this compound as a functional dye are not yet widely reported, related structures are being explored for their fluorescent properties.
Development of New Chemical Probes and Tools for Biological Research
Chemical probes are small molecules designed to selectively interact with a specific biological target, such as a protein or enzyme, thereby enabling the study of its function in a biological system opentargets.orgpromega.inthesgc.orgnih.gov. The development of potent and selective chemical probes is a critical aspect of modern chemical biology and drug discovery. Isoquinoline derivatives have been identified as privileged scaffolds in the design of such probes due to their ability to interact with a wide range of biological targets.
The this compound framework could serve as a core structure for the development of novel chemical probes. The ethoxy group can contribute to the binding affinity and selectivity of the probe for its target. For example, in structure-activity relationship (SAR) studies of isoquinoline-based inhibitors, the modification of substituents around the isoquinoline core is a key strategy to optimize potency and selectivity mdpi.com. The 4-ethoxy group could be a crucial element in achieving the desired pharmacological profile.
Although specific probes based on a simple this compound are not yet prominent in the literature, the broader class of substituted isoquinolines is actively being investigated. For instance, derivatives of isoquinoline are being explored as inhibitors of enzymes implicated in diseases like cancer and tuberculosis mdpi.comnih.gov. The synthesis and evaluation of a library of compounds including this compound derivatives could lead to the discovery of new and valuable chemical probes for biological research.
Opportunities in Supramolecular Chemistry and Nanotechnology Applications
Supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions, while nanotechnology deals with the manipulation of matter on an atomic and molecular scale icn2.catfortunejournals.comnumberanalytics.comresearchgate.netmdpi.com. The self-assembly of molecules into well-defined nanoscale structures is a key area of intersection between these two fields.
The this compound molecule possesses features that make it an interesting candidate for supramolecular and nanotechnology applications. The aromatic isoquinoline core can participate in π-π stacking interactions, which are a common driving force for self-assembly. The ethoxy group can engage in hydrogen bonding (as an acceptor) and van der Waals interactions, further directing the formation of ordered supramolecular architectures.
Potential Applications:
Self-Assembled Nanostructures: By designing appropriate derivatives of this compound with additional functional groups, it may be possible to induce their self-assembly into nanotubes, nanofibers, or vesicles for applications in drug delivery or as templates for the synthesis of other nanomaterials fortunejournals.com.
Molecular Recognition: The isoquinoline nitrogen can act as a hydrogen bond acceptor or a metal coordination site, making this compound derivatives potential components of synthetic receptors for the recognition of specific guest molecules researchgate.net.
Functional Materials: The incorporation of this compound units into larger supramolecular assemblies could lead to materials with novel optical or electronic properties, driven by the collective behavior of the organized molecules.
Emerging Research Frontiers for Isoquinoline Chemistry and its Ethoxy Derivatives
The field of isoquinoline chemistry continues to evolve, with new synthetic methods and applications being discovered regularly. For ethoxy derivatives of isoquinoline, including this compound, several research frontiers hold significant promise.
A key area of future research will likely involve the development of more efficient and sustainable methods for the synthesis and functionalization of this compound and related compounds. This could include the use of C-H activation strategies to directly introduce new functional groups onto the isoquinoline core, avoiding the need for pre-functionalized starting materials.
Furthermore, the exploration of the biological activities of this compound derivatives is an area ripe for investigation. High-throughput screening of compound libraries containing this scaffold against a wide range of biological targets could uncover new therapeutic leads. In particular, the impact of the 4-ethoxy substituent on the activity and selectivity of isoquinoline-based compounds against kinases, proteases, and other enzyme families warrants further study.
In materials science, the design and synthesis of novel polymers and dendrimers incorporating the this compound unit could lead to new materials with tailored properties for advanced applications in electronics and photonics. The combination of the rigid isoquinoline backbone with the flexible ethoxy group could impart unique processing characteristics and solid-state morphologies.
Finally, computational studies, such as the theoretical investigation of the thermal decomposition of ethoxyisoquinolines, provide valuable insights into the fundamental properties of these molecules researchgate.net. Further computational modeling can guide the design of new this compound derivatives with optimized properties for specific applications, accelerating the pace of discovery in this exciting area of chemistry.
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 4-ethoxyisoquinoline in laboratory settings?
- Methodological Answer : Ethoxylation of isoquinoline derivatives under controlled conditions (e.g., nucleophilic substitution using ethoxide ions) is a common approach. Key steps include:
- Purification via column chromatography with silica gel and ethyl acetate/hexane gradients.
- Characterization using melting point analysis and spectroscopic techniques (e.g., H NMR to confirm ethoxy group integration at the 4-position).
- Experimental protocols should be validated against literature-reported procedures, with emphasis on inert atmospheres to avoid side reactions .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- H NMR : Identifies proton environments (e.g., aromatic protons near the ethoxy group and deshielding effects).
- FT-IR : Confirms C-O-C stretching vibrations (~1250 cm) and aromatic C-H stretches.
- Mass Spectrometry (EI-MS) : Determines molecular ion peaks (m/z 173.2 for CHNO) and fragmentation patterns.
- Cross-referencing with computational simulations (e.g., DFT for vibrational modes) enhances accuracy .
Q. What parameters are critical during the purification of this compound?
- Methodological Answer :
- Solvent Selection : Use polar aprotic solvents (e.g., DCM) to minimize solubility issues.
- Temperature Control : Maintain sub-ambient temperatures during crystallization to prevent decomposition.
- Purity Validation : Monitor via HPLC (C18 column, acetonitrile/water mobile phase) to ensure ≥95% purity.
Advanced Research Questions
Q. How can computational models predict the thermal decomposition behavior of this compound?
- Methodological Answer :
- DFT Calculations : Optimize molecular geometry and calculate activation energies for ethylene elimination (e.g., B3LYP/6-311+G(d,p) basis set).
- Kinetic Analysis : Use Eyring-Polanyi equations to derive frequency factors and rate constants at varying temperatures (400–1200 K) .
- Data Table :
| Temperature (K) | Activation Energy (kJ/mol) | Frequency Factor (s) |
|---|---|---|
| 400 | 180.3 | 1.2 × 10 |
| 800 | 175.8 | 3.5 × 10 |
| 1200 | 168.4 | 6.7 × 10 |
Q. How should researchers resolve contradictions in experimental data on this compound’s reactivity?
- Methodological Answer :
- Statistical Validation : Apply ANOVA or t-tests to compare replicate datasets, ensuring p-values <0.05 for significance.
- Error Analysis : Quantify instrumental uncertainties (e.g., ±0.5% for GC-MS) and propagate errors using Monte Carlo simulations.
- Literature Comparison : Cross-check results with computational studies (e.g., activation energy deviations <5% indicate reliable models) .
Q. What strategies elucidate reaction mechanisms involving this compound in heterocyclic chemistry?
- Methodological Answer :
- Isotopic Labeling : Use C-labeled ethoxy groups to track regioselectivity in substitution reactions.
- Kinetic Isotope Effects (KIE) : Compare values to identify rate-determining steps (e.g., C-O bond cleavage).
- In Situ Spectroscopy : Monitor intermediates via time-resolved FT-IR or Raman spectroscopy under controlled thermal conditions .
Guidelines for Data Presentation
- Raw Data : Include in appendices with metadata (e.g., instrument calibration dates).
- Processed Data : Use error bars (standard deviation) and trendlines in graphs.
- Ethical Reporting : Disclose limitations (e.g., solvent impurities affecting yields) and align with journal standards (e.g., Beilstein formatting for experimental sections) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
